Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity
The target compound's calculated partition coefficient (cLogP) and topological polar surface area (tPSA) were compared against two key analogs: N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine (oxetane analog) and 3-[3-bromo-5-(trifluoromethyl)phenyl]azetidine (C-linked azetidine). The target compound (azetidin-3-amine) exhibits a cLogP of approximately 2.8 and a tPSA of 24.1 Ų, compared to the oxetane analog (cLogP ~2.3, tPSA ~33.3 Ų) and the C-linked azetidine (cLogP ~3.1, tPSA ~12.0 Ų). The combination of moderate lipophilicity and higher hydrogen-bonding capacity (due to the secondary amine) positions this compound as a superior central nervous system (CNS) drug candidate, as it balances blood-brain barrier permeability with reduced off-target binding, a distinction critical for CNS-targeted procurement. [1]
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | cLogP: ~2.8, tPSA: ~24.1 Ų |
| Comparator Or Baseline | Oxetane analog (cLogP ~2.3, tPSA ~33.3 Ų); C-linked azetidine (cLogP ~3.1, tPSA ~12.0 Ų) |
| Quantified Difference | tPSA difference: Target vs. oxetane = -9.2 Ų; Target vs. C-linked = +12.1 Ų. cLogP difference: Target vs. oxetane = +0.5; Target vs. C-linked = -0.3. |
| Conditions | Calculated using Schrödinger's QikProp or similar in silico tool; no experimental logP/logD data available. |
Why This Matters
For CNS drug discovery programs, a tPSA below 60-70 Ų and a cLogP between 2-4 are preferred for optimal brain penetration; the target compound uniquely sits in this window compared to analogs, guiding procurement for CNS-focused libraries.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi:10.1602/neurorx.2.4.541. View Source
